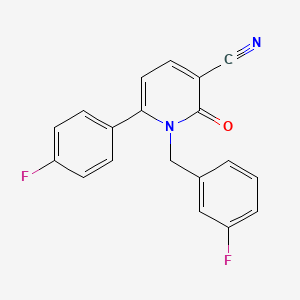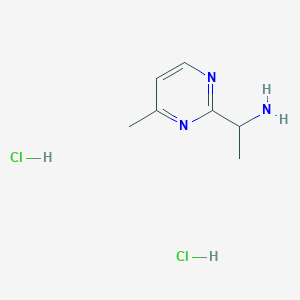
4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O3 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A key area of research involves the synthesis and characterization of novel compounds with potential antimicrobial properties. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines demonstrating antimicrobial activities against a range of bacteria and fungi, indicating the significance of structural variations in enhancing biological activity (Desai, Shihora, & Moradia, 2007). Similarly, Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives, further emphasizing the role of heterocyclic compounds in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial Evaluation
Another significant application is the evaluation of these compounds for their antimicrobial efficacy. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, testing them against various bacteria and fungi, highlighting the potential of such compounds in addressing antibiotic resistance (Desai, Dodiya, & Shihora, 2011). Farag et al. (2012) focused on anti-inflammatory and analgesic activities, showcasing the broader therapeutic potential beyond antimicrobial effects (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Thermo-physical Properties
The investigation of thermo-physical properties also constitutes a vital research area. Godhani, Dobariya, Sanghani, and Mehta (2013) conducted a thorough characterization of 1,3,4-oxadiazole derivatives, contributing to the understanding of how these compounds interact in various solvents and their potential applications in material science (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Photochemical and Kinetic Studies
Research into the thermal stability and photochemical properties of compounds containing 4-methoxyphenyl groups, such as those conducted by Yang et al. (2012), provides insights into their applications in developing photochromic materials and understanding the influence of aromaticity on thermal stability (Yang, Xie, Zhang, Nakatani, Tian, & Zhu, 2012).
Electroluminescence and Organic Electronics
The exploration of electroluminescence and the potential for organic electronics is another promising area. Nagarajan et al. (2014) synthesized isoquinoline π-conjugated imidazole derivatives, highlighting their potential in organic light-emitting diodes (OLEDs) and contributing to the development of materials for electronic applications (Nagarajan, Prakash, Velmurugan, Shakti, Katiyar, Venuvanalingam, & Renganathan, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity
Mode of Action
Similar compounds have been reported to interact with bacterial cells
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that they may affect pathways related to bacterial growth and survival
Pharmacokinetics
A study on similar compounds has mentioned the prediction of pharmacokinetic properties through in silico methods
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may have effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3/c1-30-18-11-9-17(10-12-18)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-31-23)15-5-4-6-16(25)13-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXXMLNPWSBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)
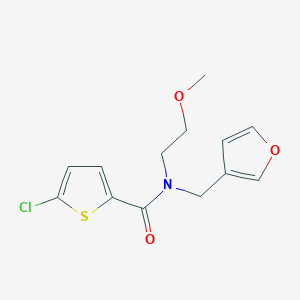
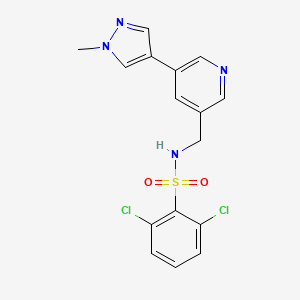
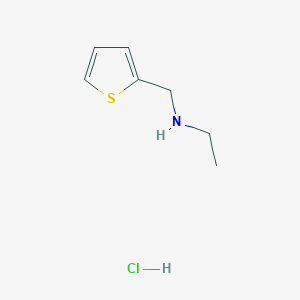
![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
![ethyl 2-[[(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2718155.png)
![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2718159.png)
